

BMS-902483 interference with other signaling pathways

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Compound of Interest

Compound Name: BMS-902483

Cat. No.: B15619150

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Technical Support Center: BMS-986020

A Note on the Compound: This guide focuses on BMS-986020, a lysophosphatidic acid receptor-1 (LPA1) antagonist. While the initial inquiry was for a different compound, BMS-986020 is a well-documented Bristol Myers Squibb agent with known off-target effects, making it a relevant case study for understanding signaling pathway interference.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986020.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BMS-986020?

A1: BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1)[1][2]. The LPA1 pathway is implicated in the cause and progression of idiopathic pulmonary fibrosis (IPF)[3]. By blocking this receptor, BMS-986020 inhibits LPA1-induced fibrogenesis, which has been shown to slow the decline in lung function in clinical trials[4][5].

Q2: What are the known off-target effects of BMS-986020?

A2: The most significant off-target effects of BMS-986020 are related to hepatobiliary toxicity[6][7][8]. This is not due to its primary action on LPA1 but results from the inhibition of hepatic bile acid and phospholipid transporters, specifically the Bile Salt Export Pump (BSEP), Multidrug Resistance-associated Protein 4 (MRP4), and Multidrug Resistance Protein 3 (MDR3)[2][6][8][9]. This inhibition can lead to an increase in plasma bile acids and liver enzymes (ALT, AST, ALP)[6][8].

Q3: Has the clinical development of BMS-986020 been affected by these off-target effects?

A3: Yes. A Phase 2 clinical trial for idiopathic pulmonary fibrosis (NCT01766817) was terminated early due to the observed hepatobiliary toxicity, which included cases of cholecystitis[1][7][10]. Subsequent nonclinical investigations confirmed that this toxicity was an off-target effect specific to the BMS-986020 molecule and not a result of LPA1 antagonism itself[5][8][11].

Q4: How does BMS-986020 compare to second-generation LPA1 antagonists?

A4: Newer, structurally distinct LPA1 antagonists like BMS-986278 (admilparant) have been developed to avoid the off-target hepatobiliary effects seen with BMS-986020[6][11]. In vitro assays have shown that BMS-986278 has weak BSEP inhibition, suggesting a better safety profile[6][7]. Clinical trials with BMS-986278 have not reported the hepatic toxicity associated with BMS-986020[10].

Troubleshooting Guide

Issue 1: I am observing unexpected cytotoxicity or cell death in my in vitro experiments with human hepatocytes or cholangiocytes.

- Possible Cause: BMS-986020 is known to inhibit mitochondrial function at concentrations of 10 μ M or higher in these cell types. This includes inhibition of basal and maximal respiration, ATP production, and spare respiratory capacity, which can lead to cell stress and death[6][8].
- Troubleshooting Steps:

- **Verify Concentration:** Ensure your working concentration of BMS-986020 is below the threshold known to cause mitochondrial dysfunction. Consider performing a dose-response curve to identify the cytotoxic threshold in your specific cell line.
- **Assess Mitochondrial Health:** Use assays like MTT, XTT, or Seahorse XF Analyzer to measure mitochondrial respiration and ATP production in the presence of your experimental concentration of BMS-986020.
- **Control Compound:** If possible, include a second-generation LPA1 antagonist, such as BMS-986278, which is not known to cause these off-target effects, as a negative control for toxicity[8].

Issue 2: My experimental results suggest an alteration in cellular transport or homeostasis unrelated to LPA1 signaling.

- **Possible Cause:** BMS-986020 inhibits several key hepatic transporters responsible for bile acid and phospholipid efflux[2][6][9]. If your experimental system relies on or is sensitive to the function of BSEP, MRP4, or MDR3, you may observe confounding effects.
- **Troubleshooting Steps:**
 - **Identify Transporter Expression:** Confirm whether your cell model expresses the off-target transporters (BSEP, MRP4, MDR3).
 - **Perform a Transporter Activity Assay:** Directly measure the activity of these transporters in the presence of BMS-986020 to quantify the level of inhibition at your experimental dose.
 - **Review Experimental Endpoints:** Evaluate if your readouts (e.g., accumulation of certain substrates, changes in cell membrane composition) could be indirectly influenced by the inhibition of these transporters.

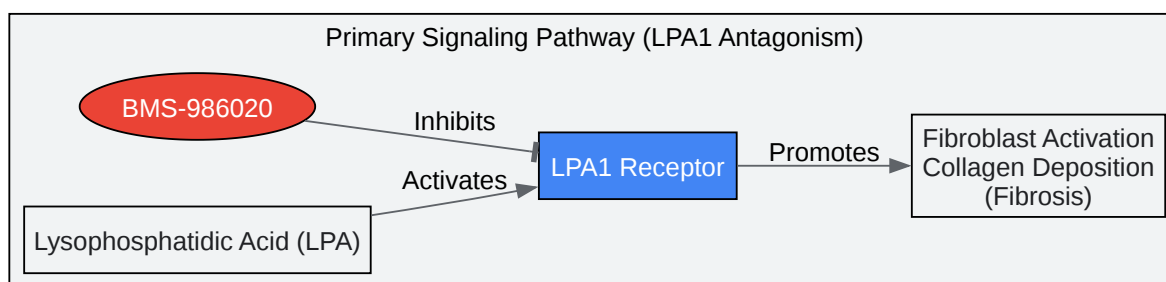
Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) of BMS-986020 against its primary target and known off-target transporters.

Target	Target Type	IC50 Value (µM)	Reference
LPA1	Primary Target (G-protein coupled receptor)	High Affinity (nM range specified in some studies)	[2][9]
BSEP	Off-Target (Bile Salt Transporter)	1.8 - 4.8	[2][6][8][9]
MRP4	Off-Target (Multidrug Resistance Protein)	6.2	[2][6][8][9]
MDR3	Off-Target (Phospholipid Transporter)	7.5	[2][6][8][9]
MRP3	Off-Target (Multidrug Resistance Protein)	22	[6][8]

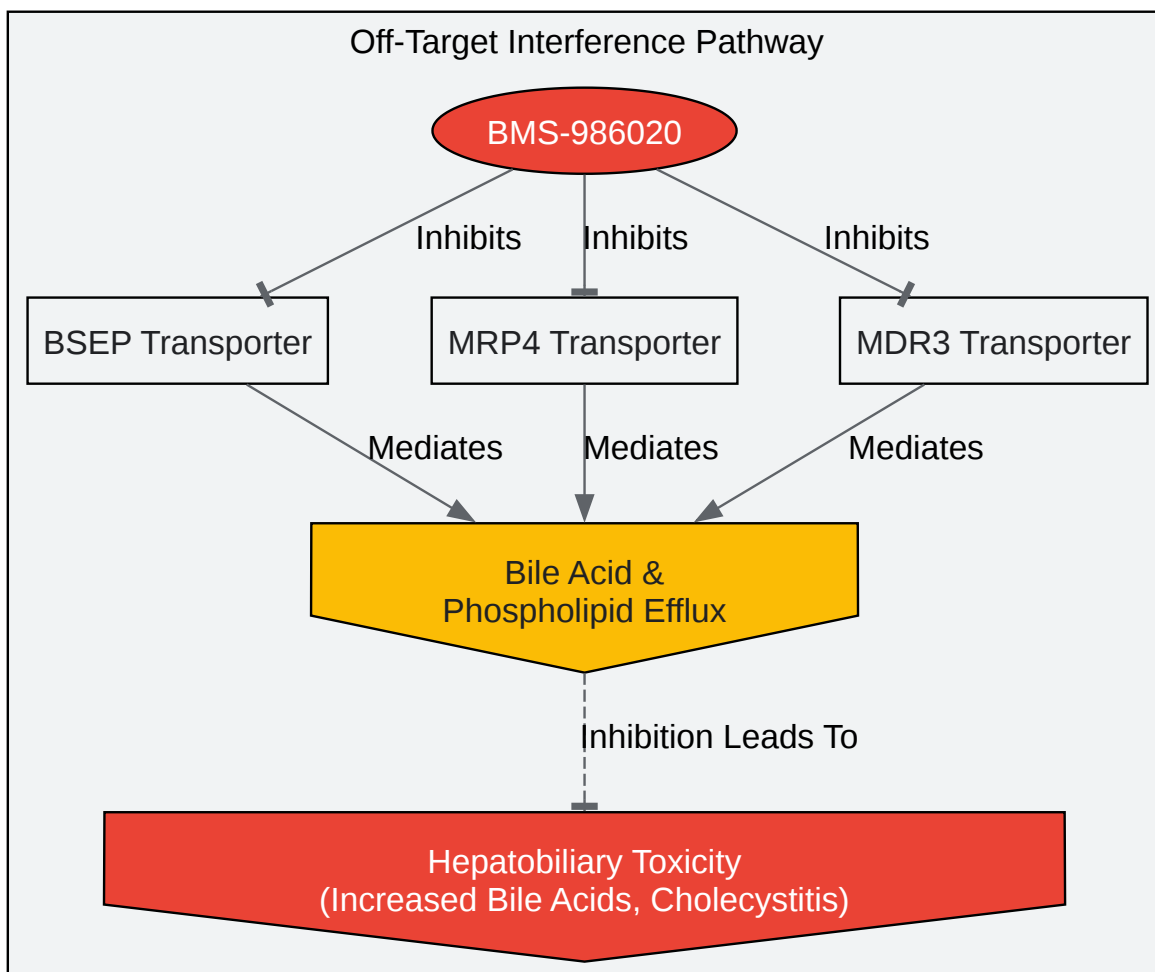
Visualizations

Signaling Pathways and Experimental Workflows



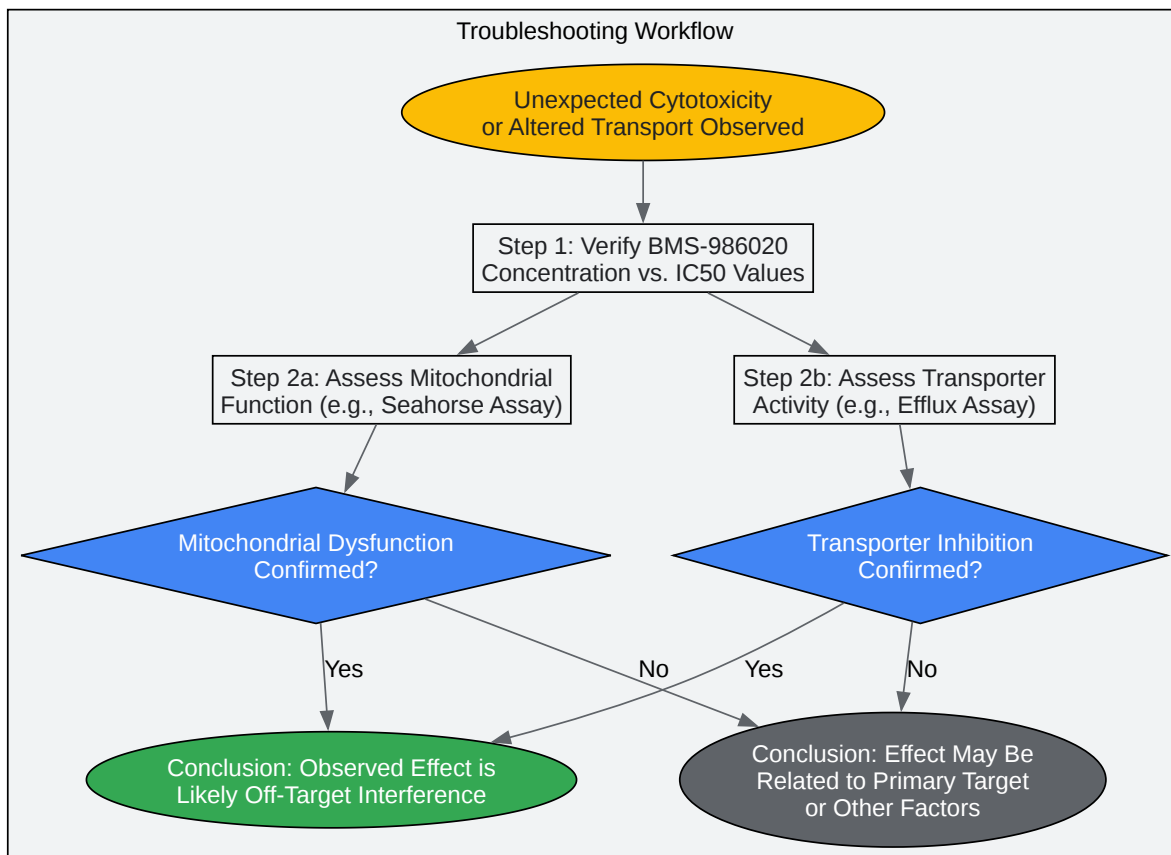
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Caption: Primary mechanism of BMS-986020 as an LPA1 receptor antagonist.



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Caption: Off-target interference of BMS-986020 with hepatic transporters.



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Caption: Experimental workflow for troubleshooting off-target effects.

Experimental Protocols

Protocol: In Vitro Transporter Inhibition Assay (Example: BSEP)

This protocol provides a general methodology to assess whether BMS-986020 inhibits the Bile Salt Export Pump (BSEP) in an experimental setting.

- Cell Culture:
 - Culture a human cell line overexpressing BSEP (e.g., HEK293-BSEP or sandwich-cultured human hepatocytes).
 - Plate cells in appropriate well plates (e.g., 48-well) and allow them to form a confluent monolayer.
- Compound Preparation:
 - Prepare a stock solution of BMS-986020 in a suitable solvent (e.g., DMSO)[2].
 - Create a serial dilution of BMS-986020 in assay buffer to achieve a range of final concentrations (e.g., 0.1 μ M to 50 μ M). Include a vehicle-only control (e.g., 0.05% DMSO) [2].
- Inhibition Assay:
 - Wash the cell monolayers with warm assay buffer.
 - Pre-incubate the cells with the different concentrations of BMS-986020 or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
 - Add a known BSEP substrate, such as radiolabeled taurocholate ($[^3\text{H}]$ -TCA), to each well.
 - Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for substrate transport.
 - Stop the transport reaction by rapidly washing the cells with ice-cold buffer.
- Quantification and Analysis:
 - Lyse the cells to release the intracellular contents.
 - Measure the amount of accumulated radiolabeled substrate in the cell lysate using a scintillation counter.

- Calculate the percentage of inhibition for each BMS-986020 concentration relative to the vehicle control.
- Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

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